REACTION_CXSMILES
|
[H-].[Na+].[SH:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1.[H][H].Cl[CH2:16][CH:17]([OH:20])[CH2:18][OH:19]>CN(C=O)C.[I-].[Na+]>[S:5]1[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=[C:4]1[S:3][CH2:16][CH:17]([OH:20])[CH2:18][OH:19] |f:0.1,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10.04 g
|
Type
|
reactant
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
5.02 mL
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 hours at 87° C.
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the DMF was subsequently substantially removed by distillation in vacuo in a rotary evaporator
|
Type
|
STIRRING
|
Details
|
the solution was successively shaken twice with 80 ml of 0.2N NaOH in each case and twice with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
12.5 g of a viscous oil, was chromatographed on a silica gel S/CH2Cl2 column (diameter 2.0 cm, height 38 cm) by elution with CH2Cl2 and CH2Cl2 /ethanol 100:0.5-100:3 (v/v)
|
Type
|
CUSTOM
|
Details
|
evaporated vigorously in an oil-pump vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)SCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 62.2% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |